(2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol
(2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol
Brand Name:
Vulcanchem
CAS No.:
3051-94-3
VCID:
VC21151890
InChI:
InChI=1S/C13H21NO4/c1-8-3-4-10(5-9(8)2)14-6-11(16)13(18)12(17)7-15/h3-5,11-18H,6-7H2,1-2H3/t11-,12+,13-/m0/s1
SMILES:
CC1=C(C=C(C=C1)NCC(C(C(CO)O)O)O)C
Molecular Formula:
C13H21NO4
Molecular Weight:
255.31 g/mol
(2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol
CAS No.: 3051-94-3
Cat. No.: VC21151890
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3051-94-3 |
|---|---|
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | (2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol |
| Standard InChI | InChI=1S/C13H21NO4/c1-8-3-4-10(5-9(8)2)14-6-11(16)13(18)12(17)7-15/h3-5,11-18H,6-7H2,1-2H3/t11-,12+,13-/m0/s1 |
| Standard InChI Key | ZPFOXBJGVIUHDO-XQQFMLRXSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)NC[C@@H]([C@@H]([C@@H](CO)O)O)O)C |
| SMILES | CC1=C(C=C(C=C1)NCC(C(C(CO)O)O)O)C |
| Canonical SMILES | CC1=C(C=C(C=C1)NCC(C(C(CO)O)O)O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator